2,3-Dibromobicyclo[2.2.2]octane
Overview
Description
2,3-Dibromobicyclo[222]octane is a chemical compound with the molecular formula C8H12Br2 It is a derivative of bicyclo[222]octane, where two bromine atoms are attached to the 2nd and 3rd carbon atoms of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromobicyclo[2.2.2]octane typically involves the bromination of bicyclo[2.2.2]oct-2-ene. One common method is to react bicyclo[2.2.2]oct-2-ene with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromobicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form bicyclo[2.2.2]octane derivatives with fewer bromine atoms.
Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form bicyclo[2.2.2]oct-2-ene or other unsaturated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Formation of hydroxyl or amino derivatives of bicyclo[2.2.2]octane.
Reduction: Formation of partially or fully dehalogenated bicyclo[2.2.2]octane.
Elimination: Formation of bicyclo[2.2.2]oct-2-ene or other alkenes.
Scientific Research Applications
2,3-Dibromobicyclo[2.2.2]octane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of polymers and materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromobicyclo[2.2.2]octane involves its ability to undergo various chemical transformations due to the presence of reactive bromine atoms. These transformations can lead to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane: The parent compound without bromine atoms.
2,3-Dioxabicyclo[2.2.2]octane: A related compound with oxygen atoms in place of bromine atoms.
Bicyclo[2.2.2]oct-2-ene: An unsaturated derivative of bicyclo[2.2.2]octane.
Uniqueness: 2,3-Dibromobicyclo[2.2.2]octane is unique due to the presence of bromine atoms, which impart distinct reactivity and potential applications compared to its non-brominated or oxygenated counterparts. The bromine atoms make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2,3-dibromobicyclo[2.2.2]octane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXHWZUHQJMMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302632 | |
Record name | 2,3-dibromobicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90085-73-7 | |
Record name | NSC152328 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dibromobicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.